molecular formula C18H17NOS B5754955 (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine

(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine

Cat. No. B5754955
M. Wt: 295.4 g/mol
InChI Key: CHGQWJOEFVEBHH-UHFFFAOYSA-N
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Description

(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine, also known as MTB-TM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB-TM belongs to the class of arylalkylamines and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways, including the NF-κB pathway, the Nrf2 pathway, and the MAPK pathway. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to interact with various receptors, including the serotonin receptor and the adrenergic receptor.
Biochemical and Physiological Effects
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is its ability to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, the main limitation of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine. One potential area of research is the development of novel formulations of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine and its potential therapeutic applications in various disease states. Finally, the development of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.

Synthesis Methods

(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxybiphenyl with 2-thienylmethylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been the subject of extensive research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c1-20-18-10-9-15(14-6-3-2-4-7-14)12-17(18)19-13-16-8-5-11-21-16/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGQWJOEFVEBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5455477

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